1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride CAS 1197229-33-6 chemical properties
1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride CAS 1197229-33-6 chemical properties
An In-depth Technical Guide to 1-(Cyclopentylmethyl)piperidin-4-amine Dihydrochloride (CAS 1197229-33-6): Properties, Synthesis, and Analysis for Drug Discovery Applications
Abstract
This technical guide provides a comprehensive overview of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride (CAS 1197229-33-6), a key building block for medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure in pharmaceutical development, and understanding the properties of its derivatives is critical for their effective application.[1][2] This document delineates the core chemical and physical properties, proposes a robust synthetic and purification strategy, and details validated analytical methodologies for quality control. It is intended to serve as a practical resource for researchers, chemists, and drug development professionals aiming to leverage this versatile scaffold in the design of novel therapeutic agents.
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional arrangement allow for potent and selective interactions with a wide array of biological targets. Consequently, piperidine derivatives are integral to more than twenty classes of pharmaceuticals, with applications as anticancer, antiviral, analgesic, and anti-inflammatory agents.[2]
1-(Cyclopentylmethyl)piperidin-4-amine, in particular, belongs to the N-alkyl-4-aminopiperidine class of compounds. This structural motif is of significant interest as it provides two key points for chemical modification: the secondary amine on the piperidine ring for introducing lipophilic or hydrogen-bonding groups, and the primary amine at the 4-position for amide bond formation or further elaboration. This dual functionality makes it an exceptionally valuable starting material for constructing combinatorial libraries and exploring structure-activity relationships (SAR). Scaffolds of this type have been successfully incorporated into molecules targeting G-protein coupled receptors (GPCRs), protein kinases, and ion channels, highlighting their broad utility in modern medicinal chemistry.[3][4]
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of a chemical building block is the cornerstone of its successful application in synthesis and drug design. The key identifiers and physicochemical properties of 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride are summarized below. As a dihydrochloride salt, the compound is expected to be a crystalline solid with improved stability and handling characteristics compared to the free base.
Data Presentation: Compound Properties
| Property | Value | Source |
| CAS Number | 1197229-33-6 | [5][6] |
| Synonyms | 1-(cyclopentylmethyl)-4-piperidinamine dihydrochloride | [5] |
| Molecular Formula | C₁₁H₂₄N₂Cl₂ | [5][6] |
| Molecular Weight | 255.23 g/mol | [6] |
| Physical Form | Solid (predicted) | [7][8] |
| Intended Use | For Research Use Only | [6] |
Chemical Structure
The structure consists of a central piperidine ring functionalized at the 1-position with a cyclopentylmethyl group and at the 4-position with an amine group. In its dihydrochloride salt form, both nitrogen atoms are protonated, forming ammonium chlorides.
Caption: Structure of 1-(Cyclopentylmethyl)piperidin-4-amine Dihydrochloride.
Synthesis and Purification Strategy
While this compound is commercially available from various suppliers, understanding its synthesis is crucial for troubleshooting, cost analysis for large-scale needs, or the creation of novel analogs. A chemically sound and scalable approach involves a two-step process starting from commercially available 1-benzylpiperidin-4-one. This strategy is predicated on well-established, high-yielding reactions common in process chemistry.[9]
Proposed Synthetic Workflow
The logical pathway involves first installing the cyclopentylmethyl group via reductive amination, followed by the introduction of the 4-amino group, also via reductive amination. A final salt formation step yields the target compound.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(Cyclopentylmethyl)piperidin-4-one
-
To a stirred solution of piperidin-4-one hydrochloride (1.0 eq) and cyclopentanecarbaldehyde (1.1 eq) in dichloromethane (DCM, 10 volumes), add triethylamine (1.2 eq) and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step.
Step 2: Synthesis of 1-(Cyclopentylmethyl)piperidin-4-amine (Free Base)
-
Charge a pressure reactor with 1-(Cyclopentylmethyl)piperidin-4-one (1.0 eq), methanol (10 vol), and Raney Nickel (10% w/w).[9]
-
Cool the mixture to below 10°C and purge the reactor with nitrogen gas.
-
Introduce ammonia gas until the system is saturated.[9]
-
Pressurize the reactor with hydrogen gas (2-3 kg pressure) and heat to 50-60°C.
-
Maintain stirring and pressure for 8-12 hours until the reaction is complete (monitored by GC or LC-MS).
-
Cool the reactor, vent the pressure, and filter the reaction mixture through a bed of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude free base.
Step 3: Formation of Dihydrochloride Salt
-
Dissolve the crude 1-(Cyclopentylmethyl)piperidin-4-amine in a minimal amount of isopropanol (IPA) or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether (2.2 eq) with vigorous stirring.
-
A precipitate will form. Continue stirring in the cold for 1-2 hours.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and integrity of a starting material is a non-negotiable aspect of drug discovery. A multi-pronged analytical approach is recommended to fully characterize 1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride.
Protocol 1: Purity Determination by RP-HPLC with Pre-Column Derivatization
Rationale: Aliphatic amines like the target compound lack a strong native chromophore, making direct UV detection at low concentrations challenging. A validated strategy is to employ pre-column derivatization to attach a UV-active moiety, enabling sensitive and accurate quantification.[10][11] 4-Chloro-7-nitrobenzofuran (NBD-Cl) is an excellent derivatizing agent for primary and secondary amines, forming a stable, highly UV-active product.[10]
Caption: Workflow for HPLC analysis via pre-column derivatization.
Step-by-Step HPLC Method:
-
Standard/Sample Preparation: Accurately weigh about 25 mg of the compound into a 25 mL volumetric flask and dissolve in a borate buffer (pH 9.0) to make a 1 mg/mL stock solution.
-
Derivatization: Transfer 100 µL of the stock solution to a vial. Add 200 µL of a 5 mg/mL solution of NBD-Cl in acetonitrile. Add 100 µL of borate buffer. Cap the vial and heat at 60°C for 30 minutes.
-
Quenching: After cooling to room temperature, add 100 µL of 0.1 M HCl to stop the reaction.
-
Final Dilution: Add 500 µL of mobile phase (Acetonitrile/Water) and vortex. The sample is ready for injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~470 nm (for NBD derivatives).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
This method allows for the accurate determination of purity and the detection of any related amine impurities.
Protocol 2: Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the gold standard for unambiguous structure elucidation.
-
¹H NMR: The spectrum should show characteristic signals for the cyclopentyl protons, the piperidine ring protons (which may be complex due to chair conformation), and the methylene bridge protons. The N-H protons will be broad and may exchange with D₂O.
-
¹³C NMR: The spectrum should display 11 distinct carbon signals corresponding to the unique carbon atoms in the molecule, confirming the overall carbon framework.
Protocol 3: Molecular Weight Verification by Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) should be used to confirm the molecular weight. In positive ion mode, the analysis should reveal the molecular ion of the free base ([M+H]⁺) at an m/z corresponding to C₁₁H₂₃N₂⁺ (calculated m/z ≈ 183.19).
Safety, Handling, and Storage
As a chemical intermediate, proper handling procedures are mandatory to ensure laboratory safety.
-
Hazards: While specific data for this compound is limited, related piperidine derivatives are known to cause skin and eye irritation.[12] The compound may be harmful if swallowed.[12][13]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[12]
Conclusion
1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride is a well-defined chemical entity with significant potential as a scaffold in drug discovery. Its dual reactive sites and favorable three-dimensional structure make it an attractive starting point for the synthesis of complex molecular architectures. This guide has provided a detailed framework covering its fundamental properties, a viable synthetic route, and robust analytical methods for quality control. By employing these protocols and understanding the chemical causality behind them, researchers can confidently and effectively integrate this valuable building block into their discovery programs.
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